molecular formula C5H7ClO2 B1315647 Tetrahydrofuran-3-carbonyl chloride CAS No. 69595-02-4

Tetrahydrofuran-3-carbonyl chloride

Cat. No.: B1315647
CAS No.: 69595-02-4
M. Wt: 134.56 g/mol
InChI Key: RVMFDSHMPBPWRK-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-carbonyl chloride is an organic compound with the molecular formula C5H7ClO2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is known for its utility in various chemical reactions and research applications due to its reactive carbonyl chloride group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofuran-3-carbonyl chloride can be synthesized through the reaction of tetrahydrofuran with phosgene or thionyl chloride. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition. The general reaction is as follows:

Tetrahydrofuran+PhosgeneTetrahydrofuran-3-carbonyl chloride+HCl\text{Tetrahydrofuran} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} Tetrahydrofuran+Phosgene→Tetrahydrofuran-3-carbonyl chloride+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The process often employs catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofuran-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Reduction Reactions: It can be reduced to tetrahydrofuran-3-methanol using reducing agents like lithium aluminum hydride.

    Hydrolysis: In the presence of water, it hydrolyzes to form tetrahydrofuran-3-carboxylic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed:

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    Tetrahydrofuran-3-carboxylic acid: Formed from hydrolysis

Scientific Research Applications

Tetrahydrofuran-3-carbonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tetrahydrofuran-3-carbonyl chloride involves its reactive carbonyl chloride group, which readily reacts with nucleophiles. This reactivity allows it to modify other molecules by forming covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

  • Tetrahydrofuran-2-carbonyl chloride
  • Tetrahydrofuran-4-carbonyl chloride
  • Furan-2-carbonyl chloride

Comparison: Tetrahydrofuran-3-carbonyl chloride is unique due to the position of the carbonyl chloride group on the third carbon of the tetrahydrofuran ring. This positioning influences its reactivity and the types of reactions it undergoes compared to its isomers and other similar compounds .

Properties

IUPAC Name

oxolane-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c6-5(7)4-1-2-8-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMFDSHMPBPWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554394
Record name Oxolane-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69595-02-4
Record name Oxolane-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydrofuran-3-carbonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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